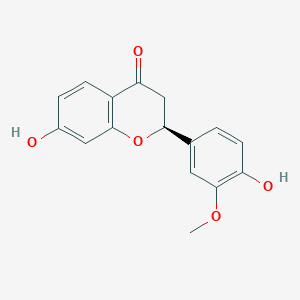
N7-(2-Hydroxyethyl-d4)adenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N7-(2-Hydroxyethyl-d4)adenine is a deuterated derivative of N7-(2-Hydroxyethyl)adenine, a modified nucleobase. This compound is primarily used in biochemical and proteomics research. The deuterium atoms in the compound make it particularly useful for tracing and studying metabolic pathways and reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N7-(2-Hydroxyethyl-d4)adenine typically involves the alkylation of adenine with a deuterated ethylene oxide or a similar deuterated reagent. The reaction is carried out under controlled conditions to ensure the selective substitution at the N7 position of the adenine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality and yield.
化学反应分析
Types of Reactions
N7-(2-Hydroxyethyl-d4)adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound back to its parent adenine structure.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Adenine or partially reduced intermediates.
Substitution: Substituted adenine derivatives with different functional groups.
科学研究应用
N7-(2-Hydroxyethyl-d4)adenine is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studying nucleophilic substitution reactions and other chemical processes.
Biology: Helps in understanding DNA repair mechanisms and the effects of alkylating agents on nucleic acids.
Medicine: Investigated for its potential role in cancer research, particularly in studying DNA adduct formation and repair.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
作用机制
N7-(2-Hydroxyethyl-d4)adenine exerts its effects primarily through its interaction with DNA. The hydroxyethyl group at the N7 position can form adducts with DNA, leading to perturbations in the DNA structure and function. These adducts can be used as biomarkers for exposure to certain chemicals and for studying DNA repair pathways.
相似化合物的比较
Similar Compounds
N7-(2-Hydroxyethyl)adenine: The non-deuterated version of the compound.
N7-(2-Hydroxyethyl)guanine: Another nucleobase with a hydroxyethyl group at the N7 position.
N7-(2-Hydroxyethyl)cytosine: A cytosine derivative with a similar modification.
Uniqueness
N7-(2-Hydroxyethyl-d4)adenine is unique due to the presence of deuterium atoms, which make it particularly useful for tracing and studying metabolic pathways. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis in mass spectrometry and other analytical techniques.
属性
分子式 |
C14H24FN3O3SSi |
|---|---|
分子量 |
361.51 g/mol |
IUPAC 名称 |
4-amino-1-[(2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C14H24FN3O3SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)18-6-9(15)12(16)17-13(18)19/h6,10-11H,7-8H2,1-5H3,(H2,16,17,19)/t10-,11+/m1/s1 |
InChI 键 |
PZAVJQRKDBGTSP-MNOVXSKESA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1O[C@H](CS1)N2C=C(C(=NC2=O)N)F |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B13443406.png)
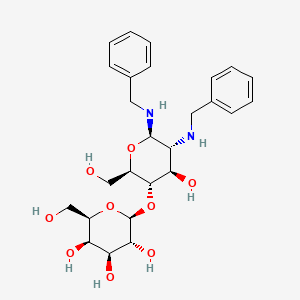
![(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13443422.png)
![8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13443430.png)
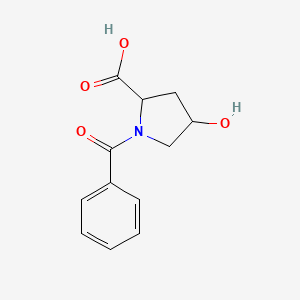
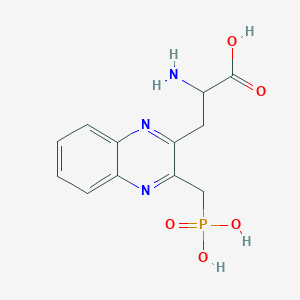
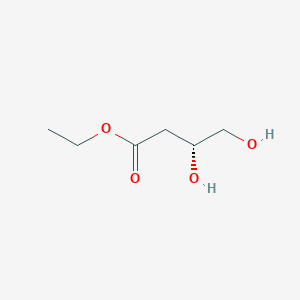
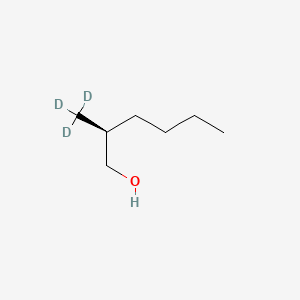
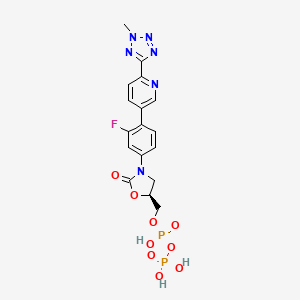
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13443463.png)
![tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443466.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)
